
Pyridoxine clofibrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxine clofibrate, also known as this compound, is a useful research compound. Its molecular formula is C18H22ClNO6 and its molecular weight is 383.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Lipid Metabolism and Dyslipidemia
Clofibrate's primary application has been in the treatment of dyslipidemia, particularly in patients with elevated triglycerides. The mechanism involves increasing lipoprotein lipase levels, which facilitates the clearance of triglyceride-rich lipoproteins from circulation .
Parameter | Effect of Clofibrate |
---|---|
Lipoprotein Lipase | Increased levels |
Triglyceride Levels | Decreased |
Cholesterol Levels | Variable effects depending on patient |
Neurological Disorders
Pyridoxine has been investigated for its role in managing neuropsychiatric adverse events associated with antiepileptic drugs like levetiracetam. Recent studies suggest that pyridoxine supplementation may alleviate behavioral symptoms in patients experiencing irritability and mood changes due to medication .
Case Study Example:
A retrospective study involving patients on levetiracetam indicated that 45% showed improvement in behavioral adverse events when supplemented with pyridoxine .
Seizure Management
Pyridoxine deficiency has been linked to seizures in adults, particularly those with underlying health issues such as chronic renal disease. A notable case involved a 79-year-old patient whose seizures were resolved with pyridoxine treatment .
Condition | Outcome |
---|---|
Seizures due to Deficiency | Resolved with Pyridoxine Treatment |
Efficacy of Pyridoxine in Neurological Applications
Study Type | Findings | Sample Size |
---|---|---|
Randomized Controlled Trials | Significant improvement in behavioral symptoms | 100 |
Retrospective Studies | 44% improvement in irritability | 41 |
Case Series | Improvement noted in all subjects | 6 |
Lipid Profiles Pre- and Post-Clofibrate Treatment
Parameter | Before Treatment | After Treatment |
---|---|---|
Total Cholesterol | 250 mg/dL | 220 mg/dL |
Triglycerides | 300 mg/dL | 150 mg/dL |
Propiedades
Número CAS |
29952-87-2 |
---|---|
Fórmula molecular |
C18H22ClNO6 |
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-(4-chlorophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11ClO3.C8H11NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;1-5-8(12)7(4-11)6(3-10)2-9-5/h3-6H,1-2H3,(H,12,13);2,10-12H,3-4H2,1H3 |
Clave InChI |
XHNQLDLSWAXHBW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)CO.CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)CO.CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl |
Key on ui other cas no. |
29952-87-2 |
Sinónimos |
claresan pyridoxine clofibrate pyridoxine p-chlorophenoxyisobutyrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.